s-Triazole, 3-propyl-
CAS No.: 19932-60-6
Cat. No.: VC20740900
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19932-60-6 |
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Molecular Formula | C5H9N3 |
Molecular Weight | 111.15 g/mol |
IUPAC Name | 5-propyl-1H-1,2,4-triazole |
Standard InChI | InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) |
Standard InChI Key | ZFWJVKLPEZPKNL-UHFFFAOYSA-N |
SMILES | CCCC1=NC=NN1 |
Canonical SMILES | CCCC1=NC=NN1 |
Parameter | Information |
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Common Name | s-Triazole, 3-propyl- |
IUPAC Name | 5-propyl-1H-1,2,4-triazole |
CAS Registry Number | 19932-60-6 |
Molecular Formula | C₅H₉N₃ |
Molecular Weight | 111.15 g/mol |
Standard InChI | InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) |
SMILES | CCCC1=NC=NN1 |
PubChem Compound ID | 519726 |
The structural identifiers provided in the table above enable unambiguous identification of this compound across chemical databases and literature, facilitating research and information retrieval.
Chemical Properties and Structure
Physical Properties
While specific physical property data for s-Triazole, 3-propyl- is limited in the provided search results, inferences can be made based on similar triazole derivatives. The parent compound, 1,2,4-triazole, appears as a white solid with a density of 1.439 g/cm³. The addition of the propyl group likely decreases water solubility compared to unsubstituted 1,2,4-triazole while increasing solubility in organic solvents due to the hydrocarbon chain's lipophilic nature.
Acid-Base Properties
The 1,2,4-triazole core of this compound exhibits amphoteric behavior, meaning it can act as both an acid and a base in aqueous solutions. The parent compound 1,2,4-triazole has a pKa of 10.26 for deprotonation and a pKa of 2.45 for the protonated form (1,2,4-triazolium). The presence of the propyl group may slightly modify these values by inductively donating electrons to the ring system, potentially decreasing the acidity of the compound compared to unsubstituted 1,2,4-triazole.
Synthesis Methods
Classical Methods
Traditional synthetic routes to 1,2,4-triazoles include the Einhorn–Brunner reaction and the Pellizzari reaction. The Einhorn–Brunner approach typically involves the cyclization of acylhydrazines with formamide or triethyl orthoformate, while the Pellizzari reaction involves the condensation of acylhydrazines with amides.
Modern Approaches
Contemporary methods for synthesizing 1,2,4-triazole derivatives often employ temperature-regulated reactions, metal-catalyzed processes, and multicomponent reactions. For example, copper-catalyzed reactions have been reported for the regioselective synthesis of various triazole derivatives. The use of catalysts such as PTSA (p-Toluenesulfonic acid) in environmentally friendly solvents like PEG (polyethylene glycol) represents an ecofriendly approach to synthesizing 1,2,4-triazoles with high yields.
Postulated Synthesis of s-Triazole, 3-propyl-
Based on general triazole synthesis methodologies, a plausible approach to synthesizing s-Triazole, 3-propyl- might involve:
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Preparation of a suitable hydrazine derivative
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Acylation with a propyl-containing carboxylic acid or its derivative
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Cyclization under appropriate conditions to form the triazole ring
Alternative approaches might include functionalization of a pre-formed 1,2,4-triazole ring with a propyl group using alkylation strategies or organometallic coupling reactions.
Applications and Research Findings
Agricultural Applications
Triazole derivatives find application in agricultural chemistry, with compounds like paclobutrazol (a plant growth regulator) incorporating the 1,2,4-triazole motif. The structural similarity of s-Triazole, 3-propyl- to established agricultural chemicals suggests potential applications in crop protection or plant growth modulation.
Coordination Chemistry
The 1,2,4-triazole ring functions as an excellent ligand in coordination chemistry due to its multiple nitrogen atoms that can coordinate with metal ions. The presence of the propyl group in s-Triazole, 3-propyl- may modulate the electronic and steric properties of the ligand, potentially influencing metal binding characteristics and the resulting complex's properties.
Structural Derivatives and Related Compounds
Thiazolo[3,2-b]-s-triazoles
Several methods have been reported for synthesizing thiazolo[3,2-b]-s-triazoles, including alkylation of s-triazole-3-thiol with phenacyl halides, 1,2-dihaloethane, or chloroacetic acid, and the cyclization of 3-allyl-s-triazole with iodine. These approaches might be adaptable to s-Triazole, 3-propyl- to create novel fused heterocyclic systems with potentially interesting biological activities.
Structural Isomers
The propyl group in s-Triazole, 3-propyl- could potentially be attached to different positions of the triazole ring, resulting in positional isomers with distinct chemical properties. Additionally, the propyl chain could be replaced with isopropyl or other three-carbon groups to create constitutional isomers with potentially different biological activities and physical properties.
Analytical Characterization
Spectroscopic Identification
Analytical characterization of s-Triazole, 3-propyl- would typically employ various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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Ultraviolet-visible (UV-Vis) spectroscopy
The InChI and SMILES notations provided in the search results offer standardized structural representations that can be used for computational analysis and database searching.
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would likely be employed for purification and analysis of s-Triazole, 3-propyl-. These techniques can determine the purity of synthesized samples and facilitate separation from reaction mixtures.
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